![molecular formula C32H29N7O2 B14599657 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid CAS No. 61038-79-7](/img/structure/B14599657.png)
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid is a complex organic compound featuring a pyrimidine ring substituted with three 4-methylanilino groups and a benzoic acid moiety connected via a diazenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid typically involves multi-step organic reactions. One common approach is the diazotization of 2,4,6-tris(4-methylanilino)pyrimidine followed by coupling with benzoic acid. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
化学反応の分析
Types of Reactions
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl linkage to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
類似化合物との比較
Similar Compounds
2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Similar structure but with methoxy groups instead of methyl groups.
2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid: Contains chloro groups instead of methyl groups.
Uniqueness
The uniqueness of 2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid lies in its specific substitution pattern and the presence of the diazenyl linkage. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
61038-79-7 |
|---|---|
分子式 |
C32H29N7O2 |
分子量 |
543.6 g/mol |
IUPAC名 |
2-[[2,4,6-tris(4-methylanilino)pyrimidin-5-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C32H29N7O2/c1-20-8-14-23(15-9-20)33-29-28(39-38-27-7-5-4-6-26(27)31(40)41)30(34-24-16-10-21(2)11-17-24)37-32(36-29)35-25-18-12-22(3)13-19-25/h4-19H,1-3H3,(H,40,41)(H3,33,34,35,36,37) |
InChIキー |
BIQBPMJIXPXHIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C)N=NC5=CC=CC=C5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


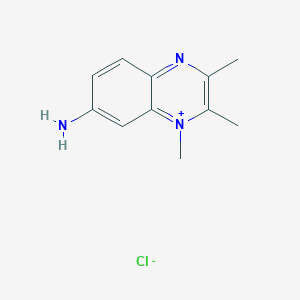
![2-[(2-Nitrophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599577.png)

![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
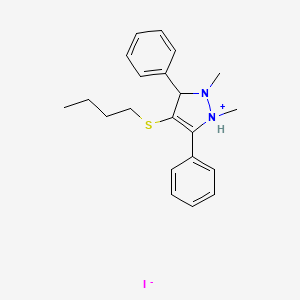
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)
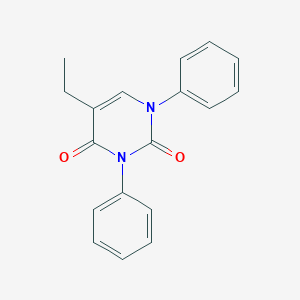
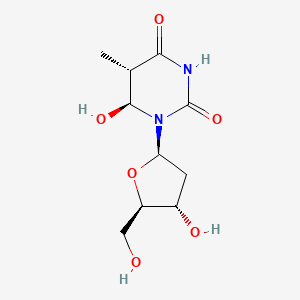
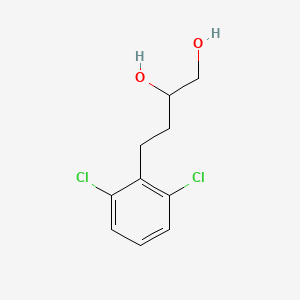
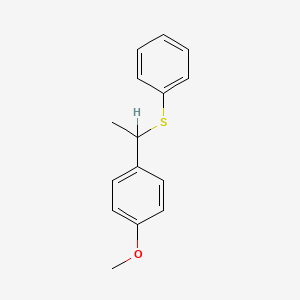
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
